molecular formula C16H16N8O B2503937 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone CAS No. 1798487-82-7

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2503937
CAS No.: 1798487-82-7
M. Wt: 336.359
InChI Key: MFFWDGQWXZCLRW-UHFFFAOYSA-N
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Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone" features a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, linked via a piperazine ring to a pyridine-3-yl methanone group. This structure combines heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition and antiparasitic effects . Its synthesis typically involves coupling reactions, with structural confirmation via NMR, ESI-MS, and other spectroscopic methods .

Properties

IUPAC Name

pyridin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(13-2-1-3-17-9-13)23-6-4-22(5-7-23)14-8-15(20-11-19-14)24-12-18-10-21-24/h1-3,8-12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWDGQWXZCLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups, including:

  • Triazole ring : Contributes to the compound's bioactivity.
  • Pyrimidine and piperazine moieties : Known for their roles in modulating biological interactions.
  • Pyridine ring : Often associated with various pharmacological effects.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Several derivatives of triazole-containing compounds have been tested for their anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including:

  • BT-474 : IC50 value of 0.99 ± 0.01 μM.
  • MCF-7 and HeLa cells also showed notable sensitivity.

Mechanism of Action :
The anticancer activity is primarily attributed to the induction of apoptosis through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization. Flow cytometric analysis revealed that these compounds can cause cell cycle arrest at the sub-G1 and G2/M phases, leading to programmed cell death in cancer cells .

Antimicrobial Properties

Research indicates that similar triazole derivatives exhibit antimicrobial activity against various pathogens. For example, compounds derived from triazole-pyrimidine structures have shown effectiveness against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The specific activity profiles vary significantly based on structural modifications, emphasizing the importance of the triazole moiety in enhancing antibacterial efficacy .

Study 1: Cytotoxicity Evaluation

A study focused on synthesizing and evaluating substituted triazole derivatives found that specific modifications led to increased cytotoxicity against cancer cell lines. The study utilized assays such as MTT and clonogenic assays to assess the effectiveness of these compounds. The findings suggested that structural variations significantly influence biological activity .

CompoundCell LineIC50 (μM)Mechanism
10ecBT-4740.99 ± 0.01Apoptosis induction via tubulin inhibition
10ecMCF-7Not specifiedCell cycle arrest

Study 2: Antimicrobial Activity Assessment

Another study investigated the antimicrobial properties of triazole-pyrimidine derivatives against a panel of pathogens. The results indicated variable potency against Gram-positive and Gram-negative bacteria, with some compounds showing promising activity against drug-resistant strains .

PathogenActivity Observed
Staphylococcus aureusModerate
Escherichia coliVariable
Acinetobacter baumanniiNotable

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. A study assessed a series of new derivatives synthesized from similar scaffolds, demonstrating efficacy against various bacterial strains and fungi. The presence of the triazole ring enhances the interaction with microbial enzymes, leading to increased antimicrobial activity .

Anticancer Potential

The compound has shown promise in anticancer applications. In vitro studies have evaluated its effects on several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). These studies suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 1: Synthesis and Evaluation

A detailed study published in Synthesis explored the synthesis of derivatives from similar triazole-pyrimidine frameworks. The derivatives were screened for their kinase inhibitory activity, revealing that modifications to the piperazine and pyridine components significantly influenced their potency .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives which included the triazole motif. These compounds were evaluated for their antimicrobial activities against clinical isolates and demonstrated promising results, highlighting the potential for developing new antibiotics from this chemical class .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (R Groups) Physical State Key Spectral Data (¹H/¹³C NMR, ESI-MS)
Target Compound C₁₆H₁₅N₉O 365.35 Pyridin-3-yl, 1H-1,2,4-triazol-1-yl Not reported Not explicitly provided
(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone C₁₇H₁₉N₉O₂ 381.40 6-Ethoxypyridazine Not reported SMILES: CCOc1ccc(C(=O)N2CCN(c3cc(-n4cncn4)ncn3)CC2)nn1
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) C₂₈H₂₅ClN₈O₄ 589.00 4-Methoxy-2-nitrophenyl, chloro, methyl Yellow solid (104–105°C) ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H), 8.15 (d, 1H); ESI-MS: m/z 590.1 [M+H]⁺
(2,7-Dimethylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (10a) C₂₂H₂₈N₈O 432.50 2,7-Dimethylimidazo-pyridine, propyl Viscous liquid ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H), 2.55 (t, 2H); ESI-MS: m/z 433.2 [M+H]⁺

Substituent Effects on Physicochemical Properties

  • Pyridine vs. Pyridazine : Replacement of the pyridin-3-yl group with a 6-ethoxypyridazine moiety (as in ) increases molecular weight (381.40 vs. 365.35) and introduces an ethoxy group, likely enhancing hydrophobicity.
  • Triazole Position: The target compound uses 1,2,4-triazole, while analogues in feature 1,2,3-triazole.
  • Aromatic vs. Aliphatic Substituents : Compounds with nitro or methoxy groups (e.g., 8p ) exhibit higher melting points (104–105°C) compared to liquid analogues (e.g., 10a), suggesting stronger intermolecular interactions.

Pharmacological Activity Comparisons

While explicit data for the target compound are unavailable, structurally related analogues demonstrate antiparasitic activity:

  • Antileishmanial Activity: Compound 8p showed moderate activity against Leishmania donovani (IC₅₀ = 12.3 µM), attributed to its nitro group’s electron-withdrawing effects enhancing target affinity.
  • Antitrypanosomal Activity: Compound 10a displayed IC₅₀ = 8.7 µM against Trypanosoma brucei, likely due to the propyl-triazole group improving membrane permeability.

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